5-Bromo-3-ethyl-6-methyl-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-3-ethyl-6-methyl-1H-indole is a derivative of indole, a significant heterocyclic system found in natural products and drugs. Indoles play a crucial role in cell biology and have been identified in many important synthetic drug molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-ethyl-6-methyl-1H-indole typically involves the bromination of an indole precursor. One common method includes the reaction of 5-bromo-1H-indole with ethyl and methyl substituents under controlled conditions. For instance, the reaction might involve the use of pyridine and triethylamine as bases, with the addition of bromine in a suitable solvent like tetrahydrofuran (THF) at low temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated systems to ensure precision and safety. The process would likely include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-ethyl-6-methyl-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and alkyl halides.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted indoles, while coupling reactions can produce complex biaryl compounds .
Scientific Research Applications
5-Bromo-3-ethyl-6-methyl-1H-indole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 5-Bromo-3-ethyl-6-methyl-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1H-indole: A simpler derivative with similar bromination but without the ethyl and methyl substituents.
3-Ethyl-1H-indole: Lacks the bromine and methyl groups but shares the ethyl substitution.
6-Methyl-1H-indole: Contains the methyl group but lacks the bromine and ethyl substituents.
Uniqueness
5-Bromo-3-ethyl-6-methyl-1H-indole is unique due to its specific combination of bromine, ethyl, and methyl substituents. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C11H12BrN |
---|---|
Molecular Weight |
238.12 g/mol |
IUPAC Name |
5-bromo-3-ethyl-6-methyl-1H-indole |
InChI |
InChI=1S/C11H12BrN/c1-3-8-6-13-11-4-7(2)10(12)5-9(8)11/h4-6,13H,3H2,1-2H3 |
InChI Key |
XNLLALDITLGTLZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CNC2=C1C=C(C(=C2)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.